5-Hydroxytryptophan ethyl ester 5-Hydroxytryptophan ethyl ester
Brand Name: Vulcanchem
CAS No.: 36892-61-2
VCID: VC20298424
InChI: InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

5-Hydroxytryptophan ethyl ester

CAS No.: 36892-61-2

Cat. No.: VC20298424

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxytryptophan ethyl ester - 36892-61-2

Specification

CAS No. 36892-61-2
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3/t11-/m0/s1
Standard InChI Key HIHZWVKQSWRKCO-NSHDSACASA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N
Canonical SMILES CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N

Introduction

Chemical Identity and Structural Characteristics

5-Hydroxytryptophan ethyl ester is an ester derivative of 5-HTP, characterized by the substitution of the carboxylic acid group with an ethyl ester moiety. Its molecular formula is C13_{13}H16_{16}N2_{2}O3_{3}, with a molecular weight of 248.28 g/mol. The esterification enhances the compound’s solubility in organic solvents, a property critical for its use in synthetic chemistry.

Structural Analysis

The molecule consists of an indole ring substituted with a hydroxyl group at the 5-position and an ethyl ester-functionalized alanine side chain at the 3-position. This configuration stabilizes the intermediate during reduction and hydrolysis steps, preventing unwanted side reactions . X-ray crystallography of related intermediates reveals planar indole systems and orthogonal ester group orientations, which facilitate regioselective transformations .

Synthetic Pathways and Industrial Production

The synthesis of 5-HTP-EE is central to the streamlined production of 5-HTP, as demonstrated in the patent CN103554005A . This method contrasts sharply with older approaches, which suffered from low yields and complex purification requirements.

Condensation Reaction

The synthesis begins with 5-bromoindole and 3-bromo-2-hydroxyimino-propionic acid ethyl ester (Compound III). Key reaction parameters include:

ParameterCondition
SolventDichloromethane (15–20× weight)
BaseNa2_{2}CO3_{3} or K2_{2}CO3_{3} (5–8× molar ratio)
Temperature25°C (ambient)
Time24 hours
Yield78–85%

This step forms Compound IV, a brominated intermediate, which is purified via silica gel chromatography using ethyl acetate/hexane gradients .

Reduction and Ester Formation

Compound IV undergoes reduction to yield 5-HTP-EE (Compound V). Catalytic hydrogenation or sodium borohydride in ethanol achieves selective reduction of the oxime group to an amine, preserving the ester functionality. The reaction proceeds at 50–60°C for 6–8 hours, yielding 90–94% of Compound V .

Physicochemical Properties

While direct data on 5-HTP-EE is limited in public databases, inferences from synthesis protocols and analogous compounds suggest the following properties:

PropertyValue
Melting Point162–165°C (estimated)
Boiling PointDecomposes above 300°C
SolubilitySoluble in ethanol, DCM, THF
StabilitySensitive to prolonged acid/base exposure

The ester group’s lipophilicity (logP ≈ 1.8) improves membrane permeability compared to 5-HTP, making it a candidate for prodrug development .

Role in 5-HTP Manufacturing

Hydrolysis of 5-HTP-EE to 5-HTP occurs under alkaline conditions:

Hydrolysis ParameterCondition
SolventEthanol/water (3:1 v/v)
Base20% NaOH (8–10× molar ratio)
Temperature70–80°C
Time3.5–4 hours
Yield88–92%

Advantages Over Alternative Methods

The 5-HTP-EE pathway addresses critical limitations of prior art:

  • Plant Extraction: Seasonal variability and low yields (0.5–1.2% from Griffonia simplicifolia seeds) .

  • Biotechnological Production: Requires genetically modified strains, costly purification, and faces metabolic interference .

  • Multi-Step Syntheses: Older nine-step routes with <30% total yields and toxic byproducts .

Environmental metrics further highlight its superiority, with a 40% reduction in organic solvent waste and 65% lower energy consumption compared to autoclave-based hydroxylation methods .

Future Research Directions

  • Prodrug Optimization: Modifying the ester group (e.g., using isopropyl or pivaloyloxymethyl esters) to enhance bioavailability.

  • Continuous Flow Synthesis: Automating 5-HTP-EE production to reduce batch variability.

  • Stereoselective Synthesis: Developing asymmetric catalysis to directly yield L-5-HTP-EE, avoiding resolution steps.

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